

Application Notes and Protocols: Performance of Irganox 1330 in Radiation Crosslinked Polymers

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Compound of Interest

Compound Name: Irganox 1330

Cat. No.: B1672081

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Introduction

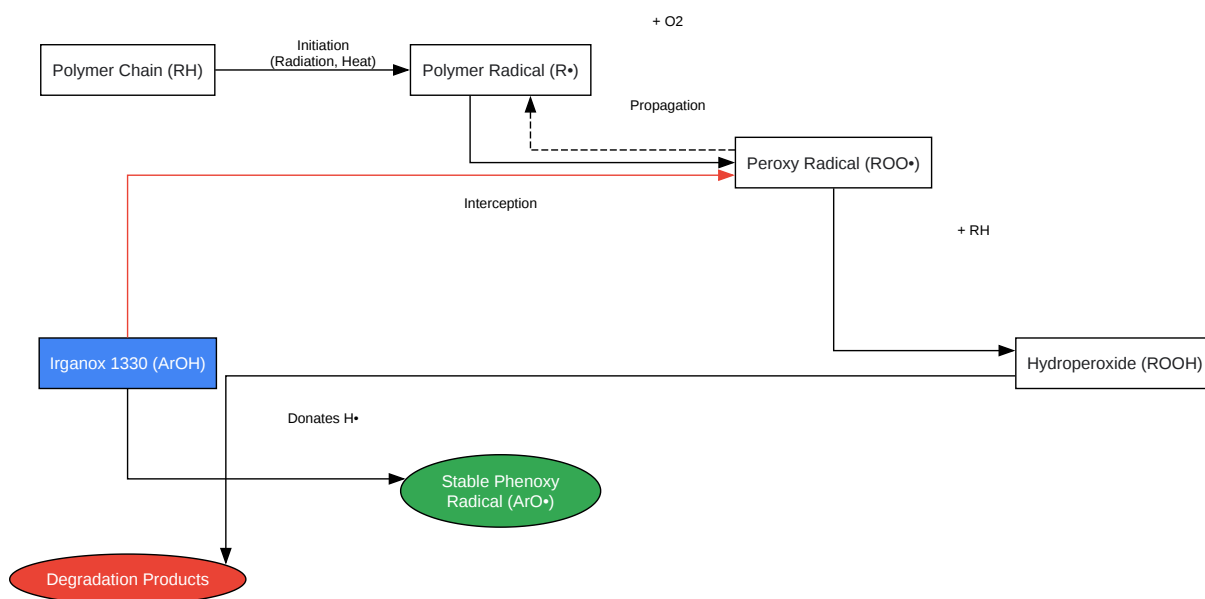
Irganox 1330 is a high molecular weight, sterically hindered phenolic antioxidant widely utilized for the processing and long-term thermal stabilization of polymers.[1][2][3][4] Its low volatility, excellent compatibility with a range of polymers including polyolefins, and high resistance to extraction make it a preferred choice for demanding applications.[1][2] In the context of radiation crosslinked polymers, particularly those used in medical devices and pharmaceuticals, the role of an antioxidant is critical. Radiation crosslinking, while enhancing mechanical and thermal properties, generates free radicals that can lead to oxidative degradation of the polymer.[5][6] **Irganox 1330** effectively mitigates this degradation, preserving the integrity and performance of the final product.

These application notes provide a comprehensive overview of the performance of **Irganox 1330** in radiation crosslinked polymers, with a focus on polyethylene (PE) and polypropylene (PP). Detailed experimental protocols are provided to enable researchers to evaluate its efficacy for specific applications.

Antioxidant Mechanism of Irganox 1330

Irganox 1330 is a primary antioxidant that functions as a free radical scavenger. During radiation processing or subsequent exposure to heat and oxygen, free radicals ($R\bullet$) are formed on the polymer chains. These radicals react with oxygen to form peroxy radicals ($ROO\bullet$), which can then abstract a hydrogen atom from a neighboring polymer chain, propagating a degradative chain reaction.

Irganox 1330, a sterically hindered phenol, donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxyl radical. This phenoxyl radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.



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Caption: Antioxidant mechanism of **Irganox 1330** in polymers.

Performance Data in Radiation Crosslinked Polymers

The addition of **Irganox 1330** can influence the final properties of radiation crosslinked polymers. It is essential to optimize the concentration to balance the desired level of stabilization with a minimal impact on the crosslinking efficiency.

Effect on Oxidative Stability

The primary role of **Irganox 1330** is to enhance the oxidative stability of the polymer. This is often quantified by measuring the Oxidative Induction Time (OIT).

Table 1: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) with **Irganox 1330**

Polymer Grade	Irganox 1330 Conc. (wt%)	Radiation Dose (kGy)	OIT (minutes) at 200°C
HDPE	0.0	0	< 5
HDPE	0.1	0	97.25 ^[1]
HDPE	0.2	0	> 100
HDPE	0.1	100	Data not available in cited sources, expected to be lower than non-irradiated but significantly higher than unstabilized irradiated polymer.
HDPE	0.2	100	Data not available in cited sources, expected to be higher than 0.1% concentration.

Note: The OIT values are representative and can vary based on the specific grade of HDPE and the analytical conditions.

Influence on Crosslinking Efficiency

Antioxidants can interfere with the radiation crosslinking process by scavenging some of the free radicals intended for crosslinking. This can lead to a lower gel content, which is a measure of the crosslinked fraction of the polymer.

Table 2: Effect of Antioxidant on Gel Content of Irradiated Polyethylene

Polymer	Antioxidant Type	Antioxidant Conc. (wt%)	Radiation Dose (kGy)	Gel Content (%)
LDPE	None	0.0	150	~95
LDPE	Irganox 1330	0.1	150	Slightly lower than unstabilized, specific data not available.
UHMWPE	None	0.0	100	Data not available
UHMWPE	Vitamin E	0.1	100	Significantly lower than unstabilized[6]

Note: While specific data for **Irganox 1330**'s effect on gel content is not readily available in the provided search results, it is a known phenomenon that antioxidants can reduce crosslinking efficiency. The extent of this effect depends on the antioxidant's concentration and reactivity.

Impact on Mechanical Properties

Radiation crosslinking significantly improves the mechanical properties of polymers, such as tensile strength and E-modulus, especially at elevated temperatures.[7] The presence of **Irganox 1330** helps to maintain these properties over time by preventing oxidative degradation.

Table 3: Mechanical Properties of Radiation Crosslinked HDPE

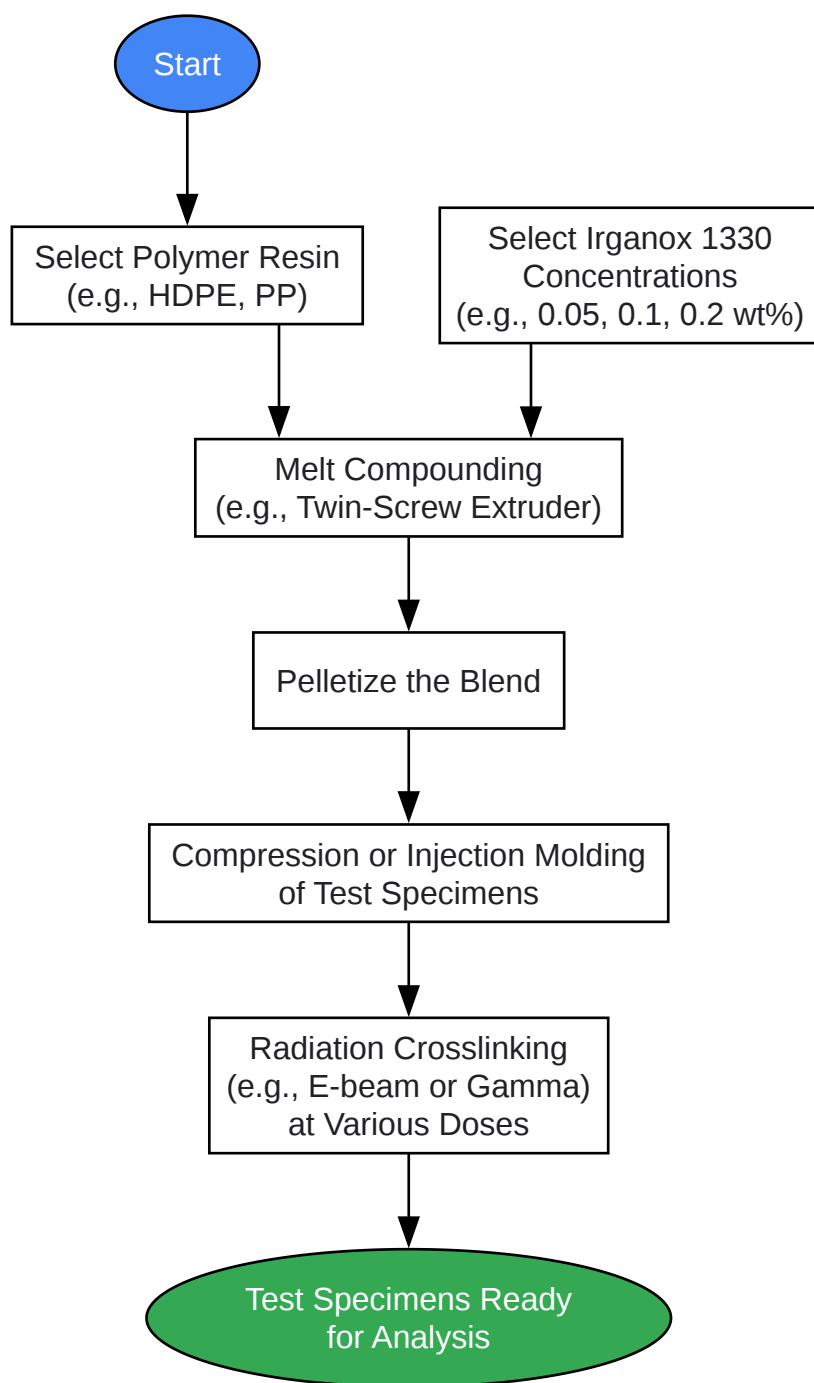
HDPE Property	0 kGy	99 kGy	132 kGy	198 kGy
Tensile Strength @ 23°C (MPa)	~24	~25	~25.5	~25.3[7]
E-Modulus @ 23°C (MPa)	~1000	~1300	~1360	~1350
Shore D Hardness	~65	~70	~70	~70[7]

Note: The table shows the general effect of radiation on HDPE. The presence of an optimized concentration of **Irganox 1330** is expected to have a minimal initial impact on these properties but will be crucial for their long-term stability.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of **Irganox 1330** in a specific radiation crosslinked polymer system.

Sample Preparation



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Caption: Workflow for the preparation of test specimens.

Methodology:

- **Polymer and Antioxidant Selection:** Choose the specific grade of polymer resin and the desired concentrations of **Irganox 1330** for evaluation.

- **Compounding:** Dry blend the polymer powder or pellets with the **Irganox 1330** powder. Melt compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.
- **Specimen Formation:** Prepare test specimens of the desired geometry (e.g., tensile bars, plaques) by compression molding or injection molding of the compounded pellets.
- **Irradiation:** Expose the specimens to the desired doses of electron beam or gamma radiation in a controlled environment.

Oxidative Induction Time (OIT) Measurement

Methodology (based on ASTM D3895):

- Place a small sample (5-10 mg) of the irradiated polymer in an aluminum pan for a Differential Scanning Calorimeter (DSC).
- Heat the sample to the test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
- Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.
- Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

Gel Content Determination

Methodology (based on ASTM D2765):

- Accurately weigh a sample of the irradiated polymer.
- Place the sample in a solvent that dissolves the non-crosslinked fraction of the polymer (e.g., xylene for polyethylene) at an elevated temperature for a specified time.
- Filter the insoluble gel fraction, dry it to a constant weight, and weigh it.
- The gel content is calculated as the weight percentage of the dried gel fraction relative to the initial sample weight.

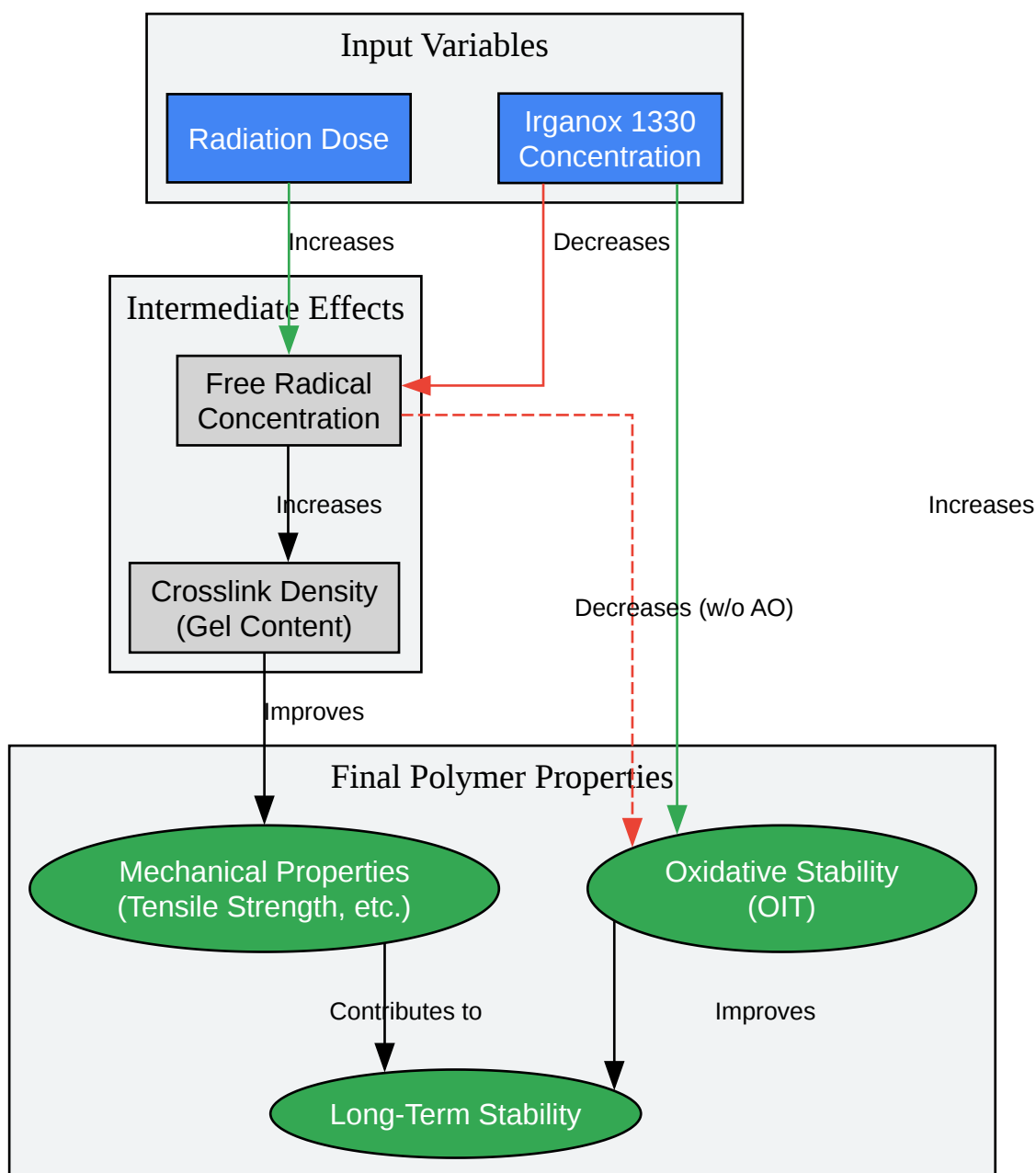
Mechanical Property Testing

Methodology (based on relevant ASTM standards, e.g., ASTM D638 for tensile properties):

- Condition the irradiated test specimens at a standard temperature and humidity.
- Conduct tensile testing using a universal testing machine to determine properties such as tensile strength, elongation at break, and Young's modulus.
- Perform other mechanical tests as required, such as hardness (ASTM D2240) or flexural properties (ASTM D790).

Logical Relationships and Performance Summary

The interplay between **Irganox 1330** concentration, radiation dose, and final polymer properties can be summarized as follows:



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Caption: Logical relationships in the stabilization of irradiated polymers.

Conclusion

Irganox 1330 is a highly effective antioxidant for stabilizing radiation crosslinked polymers. It plays a crucial role in protecting the polymer from oxidative degradation initiated by the free radicals generated during irradiation. While it can have a minor impact on the crosslinking

efficiency, its benefits in terms of long-term oxidative stability and preservation of mechanical properties are significant. The optimal concentration of **Irganox 1330** should be determined experimentally for each specific polymer and application to achieve the desired balance of properties. The protocols outlined in these notes provide a robust framework for such evaluations.

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